N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbutanamide
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Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbutanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopropyl group, a pyrazole ring, and an ethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 5-cyclopropyl-1-methyl-1H-pyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with cyclopropyl ketones under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the pyrazole ring with a suitable alkyl halide to introduce the methyl group at the 1-position.
Amidation: The final step is the amidation reaction, where the alkylated pyrazole is reacted with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and optimized solvents can enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbutanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in biological systems.
Industry
In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbutanamide
- N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-propylbutanamide
Uniqueness
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological profiles, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-4-10(5-2)14(18)15-9-12-8-13(11-6-7-11)17(3)16-12/h8,10-11H,4-7,9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWVFVOZKJUDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NN(C(=C1)C2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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